
Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-: is a compound that features a urea moiety substituted with an adamantyl group, a methyl group, and a nitroso group. The adamantyl group is a bulky, polycyclic structure that is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The nitroso group is known for its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- typically involves the reaction of 1-adamantylamine with methyl isocyanate to form the corresponding urea derivative. The nitroso group can be introduced through the reaction of the urea derivative with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of 1-adamantylamine from adamantane, followed by its reaction with methyl isocyanate and subsequent nitrosation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The adamantyl group can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Due to its unique structure, it is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The adamantyl group enhances the ability of the compound to cross biological membranes, making it a candidate for drug development, particularly in targeting central nervous system disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- involves its interaction with biological targets such as enzymes and receptors. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological macromolecules.
Comparaison Avec Des Composés Similaires
- Urea, 1-(1-adamantyl)-3-methyl-3-nitro-
- Urea, 1-(1-adamantyl)-3-methyl-3-amino-
- Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy-
Comparison:
- Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity.
- Urea, 1-(1-adamantyl)-3-methyl-3-nitro- features a nitro group, which is more stable but less reactive compared to the nitroso group.
- Urea, 1-(1-adamantyl)-3-methyl-3-amino- has an amino group, which can participate in different types of chemical reactions, such as acylation and alkylation.
- Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy- contains a hydroxy group, which can form hydrogen bonds and participate in oxidation reactions.
This detailed article provides a comprehensive overview of urea, 1-(1-adamantyl)-3-methyl-3-nitroso-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
81498-80-8 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(1-adamantyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H19N3O2/c1-15(14-17)11(16)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,16) |
Clé InChI |
ZMRRKWOFRJURLO-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC12CC3CC(C1)CC(C3)C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



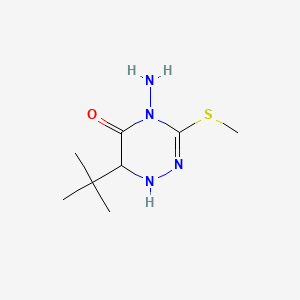
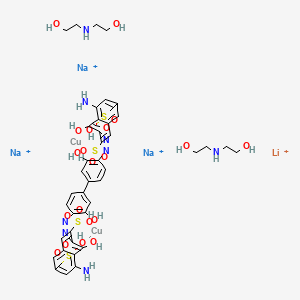
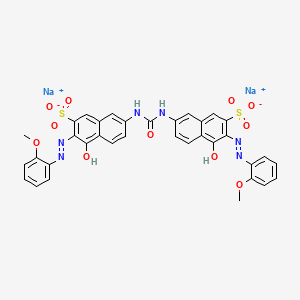

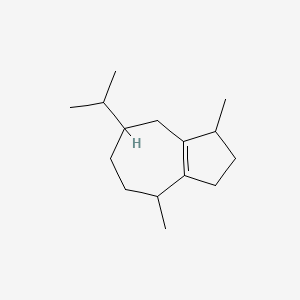
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
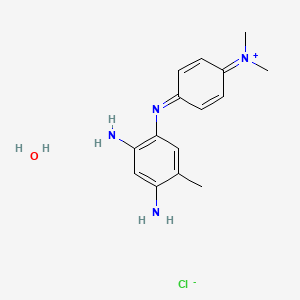
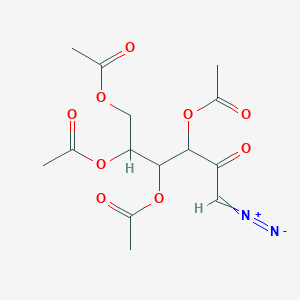
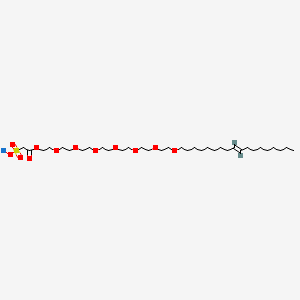
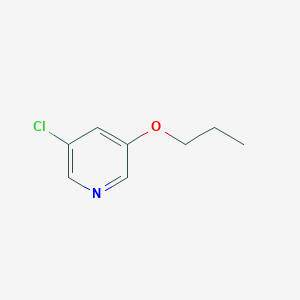

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)

